molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B1147348
CAS No.: 134107-65-6
M. Wt: 201.22
InChI Key:
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Description

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one: shares structural similarities with other heterocyclic compounds such as pyrrolo[2,1-a]isoquinolines and oxazolones.

Uniqueness

  • The unique combination of pyrrole and oxazole rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAPIMIROZBAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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